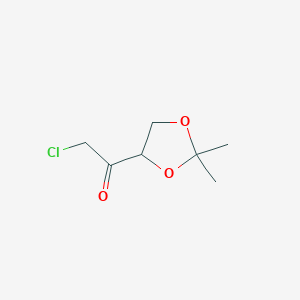
2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone: is an organic compound with the molecular formula C7H11ClO3 It is a chlorinated ethanone derivative featuring a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the chlorination of 1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chlorine atom in 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield various substituted ethanone derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of agrochemicals and pesticides.
作用機序
The mechanism of action of 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The dioxolane ring provides stability and influences the compound’s reactivity and interactions with other molecules.
類似化合物との比較
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
2,2-Dimethyl-1,3-dioxolane-4-methylamine: Features an amine group, resulting in different chemical properties and uses.
Uniqueness: 2-Chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to the presence of both a chlorine atom and a dioxolane ring, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
分子式 |
C7H11ClO3 |
|---|---|
分子量 |
178.61 g/mol |
IUPAC名 |
2-chloro-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone |
InChI |
InChI=1S/C7H11ClO3/c1-7(2)10-4-6(11-7)5(9)3-8/h6H,3-4H2,1-2H3 |
InChIキー |
HONHOFHLFOJBNZ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















